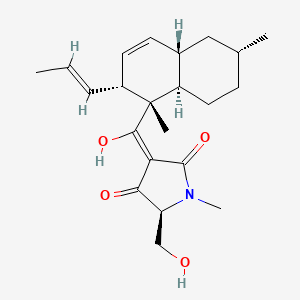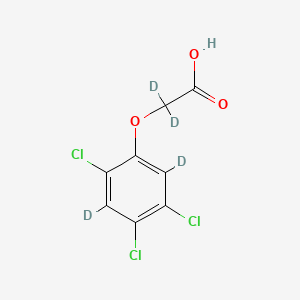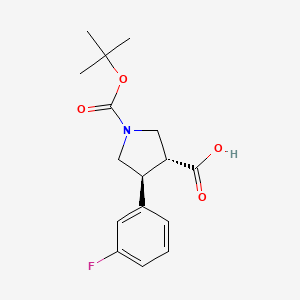
Equisetin
Übersicht
Beschreibung
Equisetin is a natural product isolated from the terrestrial fungus Fusarium equiseti. It is an N-methylserine-derived acyl tetramic acid known for its antibiotic and cytotoxic activities. This compound has shown significant potential in inhibiting the growth of Gram-positive bacteria and the activity of HIV-1 integrase, making it a compound of interest in both microbiology and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Equisetin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Tetramsäuren zu untersuchen.
Biologie: Es dient als Werkzeug zur Untersuchung der Mechanismen der bakteriellen Hemmung und des Quorum Sensing.
Medizin: Die Fähigkeit von this compound, die HIV-1-Integrase zu hemmen, und seine zytotoxischen Eigenschaften machen es zu einem Kandidaten für die Entwicklung neuer Antibiotika und antiviraler Medikamente.
Industrie: this compound wird auf sein Potenzial für die Entwicklung von Biopestiziden und anderen landwirtschaftlichen Anwendungen untersucht
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Hemmung der HIV-1-Integrase aus, einem Enzym, das für die Integration der viralen DNA in das Wirtsgenom entscheidend ist. Es bindet an die aktive Stelle des Enzyms und verhindert den Integrationsprozess. Zusätzlich hemmt this compound das Wachstum von grampositiven Bakterien, indem es die Zellwandsynthese und andere essentielle zelluläre Prozesse stört .
Wirkmechanismus
Equisetin, also known as (-)-Equisetin, is a bioactive compound with potent anti-infectious activity . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
This compound has been found to target 11β-Hydroxysteroid Dehydrogenase type 1 (11β-HSD1) , a therapeutic target of obesity in adipose tissue . It also functions as a Quorum-sensing inhibitor (QSI) that specifically attenuates QS-regulated virulence phenotypes in Pseudomonas aeruginosa .
Mode of Action
This compound interacts with its targets in a unique way. It inhibits the enzyme activity of 11β-HSD1 , and attenuates QS-regulated virulence phenotypes in P. aeruginosa . Furthermore, it has been found to efficiently eliminate intracellular Staphylococcus aureus by potentiating the host autophagy and inducing mitochondrial-mediated ROS generation .
Biochemical Pathways
The biosynthesis of this compound relies on Fsa2 , a Diels–Alderase that constructs the trans-decalin system of the molecule in a stereo-selective manner . This leads to the development of a concise chemo-enzymatic route toward the synthesis of this compound, which involves facile preparation of a linear polyene precursor via 7-steps and Fsa2 activity for this compound maturation through an intramolecular Diels–Alder reaction .
Pharmacokinetics
Moreover, the drug concentration in the subcellular location was found to be far below an effective concentration, indicating that the majority of this compound that exists outside cells plays a dominant role in the intracellular bactericidal process .
Result of Action
This compound has been found to have significant effects at the molecular and cellular levels. It increases cellular ROS accumulation through mitochondrial function mediation . It also potentiates the host autophagy, leading to the clearance of invading S. aureus . Moreover, this compound has been shown to inhibit the formation of biofilm, swarming motility, and the production of virulence factors in P. aeruginosa .
Action Environment
This compound is a marine-derived compound, first isolated from the deep-sea fungus Fusarium equiseti NRRL 5337 . The marine environment, therefore, plays a crucial role in the production and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Equisetin interacts with various enzymes and proteins. For instance, it relies on Fsa2, a Diels–Alderase, for its biosynthesis . This enzyme constructs the trans-decalin system of the molecule in a stereo-selective manner . This compound has also been found to inhibit the enzyme activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target of obesity in adipose tissue .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit the formation of biofilm, swarming motility, and the production of virulence factors in Pseudomonas aeruginosa . This compound also potentiates host autophagy and induces mitochondrial-mediated ROS generation to clear invading Staphylococcus aureus .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits bacterial acetyl-CoA carboxylase, the first step in fatty acid synthesis . This compound also directly binds to 11β-HSD1 protein, inhibiting its activity . Furthermore, it has been found to increase cellular ROS accumulation through mitochondrial function mediation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settingsaureus by potentiating the host autophagy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a standard dose of 10 mg/kg of this compound can inhibit MRSA from infecting the larvae host and decrease bacterial load .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the enzyme activity of 11β-HSD1, a key enzyme in the metabolism of corticosteroids . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that the vast majority of this compound that exists outside IEC-6 cells plays a dominant role in the intracellular bactericidal process .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Equisetin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die von einfachen organischen Molekülen ausgehen. Die Synthese umfasst typischerweise die Bildung des Tetramsäure-Kerns, gefolgt von der Einführung der N-Methylserin-Einheit. Zu den wichtigsten Schritten gehören Aldolkondensation, Cyclisierung und Methylierungsreaktionen unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt hauptsächlich durch Fermentationsprozesse unter Verwendung des Pilzes Fusarium equiseti. Der Pilz wird in einem nährstoffreichen Medium kultiviert, und this compound wird aus der Pilzbiomasse extrahiert und gereinigt. Diese Methode ist aufgrund ihrer Effizienz und der Fähigkeit, this compound in großen Mengen zu produzieren, bevorzugt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Equisetin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die möglicherweise veränderte biologische Aktivitäten aufweisen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was möglicherweise zu neuen Analoga mit unterschiedlichen Eigenschaften führt.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Methylgruppen, um neue Verbindungen zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter sauren oder basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Equisetin ist unter den Tetramsäuren aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:
Fusarin C: Eine weitere Tetramsäure mit antibiotischen Eigenschaften, aber unterschiedlichen strukturellen Merkmalen.
Tenellin: Eine Tetramsäure mit insektiziden Eigenschaften, die sich in ihren molekularen Zielstrukturen und Anwendungen unterscheidet.
Penicillinsäure: Bekannt für ihre antifungale Aktivität, teilt sie einige strukturelle Ähnlichkeiten mit this compound, hat aber unterschiedliche biologische Wirkungen.
This compound zeichnet sich durch seine doppelte Aktivität gegen Bakterien und HIV-1-Integrase aus, was es zu einer vielseitigen Verbindung in verschiedenen Forschungsbereichen macht .
Eigenschaften
IUPAC Name |
(3E,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQBPPQLRODXET-AIMHRHHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017630 | |
| Record name | Equisetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57749-43-6 | |
| Record name | Equisetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57749-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Equisetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057749436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Equisetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EQUISETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56ZMM5VMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Equisetin's primary mechanism of action against bacteria?
A1: this compound inhibits bacterial acetyl-CoA carboxylase (ACC), the enzyme responsible for the first step in fatty acid synthesis. [] This disrupts the production of fatty acids, essential components of bacterial cell membranes, leading to bacterial growth inhibition.
Q2: Does this compound exhibit activity against multidrug-resistant bacteria?
A2: Yes, research indicates this compound demonstrates potent antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). [, ]
Q3: How does this compound affect intracellular Staphylococcus aureus?
A3: this compound targets intracellular S. aureus by stimulating two host defense mechanisms: autophagy and mitochondrial-mediated reactive oxygen species (ROS) generation. [] This dual action helps eliminate the bacteria hiding within host cells.
Q4: Does this compound affect fungal growth?
A4: Yes, this compound displays antifungal activity against various plant pathogenic fungi, including Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum, and Rhizoctonia solani. []
Q5: Does this compound impact the growth of weeds?
A5: this compound has demonstrated herbicidal activity by inhibiting the root growth of certain weeds like Echinochloa crusgalli and Eclipta prostrata. []
Q6: How does this compound interact with human cells?
A6: this compound shows cytotoxic effects on mammalian cell lines and can inhibit HIV-1 integrase, an enzyme crucial for the HIV replication cycle. [, ]
Q7: Does this compound induce reactive oxygen species (ROS) production?
A7: Research suggests that this compound can induce ROS production in Saccharomyces cerevisiae, particularly during fermentative growth. [, ] This ROS production is linked to mitochondrial dysfunction and contributes to cell death.
Q8: What is the effect of this compound on the mitochondria?
A8: this compound has been shown to cause aberrant mitochondrial morphology in Saccharomyces cerevisiae and potentially targets components within the mitochondria. [, ]
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C22H33NO6, and its molecular weight is 407.5 g/mol. []
Q10: What class of natural products does this compound belong to?
A10: this compound belongs to the tetramic acid family of natural products, characterized by a 2,4-pyrrolidinedione ring. [, ]
Q11: How is the structure of this compound elucidated?
A11: The structure of this compound has been determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , ]
Q12: What is the stereochemistry of this compound?
A12: this compound possesses multiple chiral centers, and its stereochemistry is crucial for its biological activity. Synthetic studies have focused on achieving stereoselective synthesis of this compound. [, ]
Q13: What organisms produce this compound?
A13: this compound is primarily produced by filamentous fungi of the genus Fusarium, such as Fusarium heterosporum, Fusarium equiseti, and Fusarium pallidoroseum. [, , ]
Q14: How is this compound biosynthesized?
A14: this compound biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme system. [, ] The pathway starts with (S)-serine and an unsaturated fatty acid. A key step is an intramolecular Diels-Alder reaction catalyzed by the enzyme Fsa2, leading to the formation of the trans-decalin system. [, , , ]
Q15: Can the this compound biosynthetic pathway be manipulated?
A15: Yes, researchers have successfully manipulated the this compound biosynthetic pathway to produce derivatives. For instance, replacing the gene phm7 with fsa2 in a related pathway led to the production of a decalin skeleton with an unnatural configuration. []
Q16: What are the potential applications of this compound?
A16: this compound's potent antibacterial, antifungal, and herbicidal activities make it a promising candidate for developing new antimicrobial agents, herbicides, and even anticancer drugs. [, , , , , ]
Q17: What are the limitations of this compound for therapeutic use?
A17: While this compound shows promising bioactivity, challenges remain for its therapeutic development. These include its potential toxicity, limited information on its pharmacokinetic properties, and the possibility of resistance development. [, , , ]
Q18: How can the efficacy of this compound be improved?
A18: Ongoing research focuses on optimizing this compound's therapeutic potential by:
- Developing novel drug delivery systems to enhance its bioavailability and target specific tissues. []
- Synthesizing this compound analogues with improved potency, selectivity, and pharmacokinetic properties. [, ]
- Investigating combination therapies with this compound and other antimicrobial agents to combat resistance. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B570482.png)







![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)

